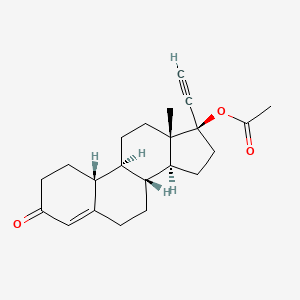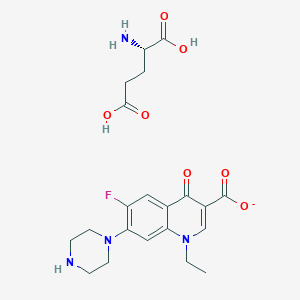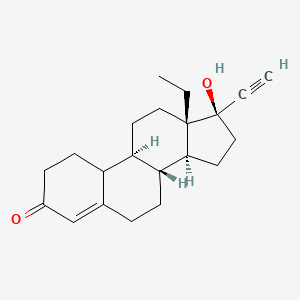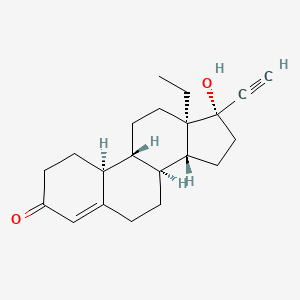
诺沃激酶
描述
Novokinin (RPLKPW) is a synthetic peptide designed based on ovokinin (FRADHPFL), a vasorelaxing peptide derived from ovalbumin . It has been shown to relax a mesenteric artery isolated from the spontaneously hypertensive rat (SHR) at 10(-5) M, and reduce SHR blood pressure at a dose of 0.1 mg/kg .
Synthesis Analysis
Novokinin was synthesized using a standard Fmoc-mediated solid-phase peptide synthesis (SPPS) using the Aapptec Focus Xi peptide synthesizer . All Wang resin, Fmoc-protected amino acids, solvents, and reagents needed for peptide synthesis were purchased from Aapptec .Molecular Structure Analysis
The Extracted ion chromatogram (EIC) shows 796 and 398 ions, which correspond to M + 1 and M + 2, respectively, for the novokinin with a molecular weight of 796 amu .Chemical Reactions Analysis
Novokinin and novokinin conjugate (Novo Conj) significantly increased angiotensin 1-7 (Ang 1-7) (A), decreased angiotensin II (Ang II) levels (B), and increased the Ang1-7/Ang II ratio © in plasma of adjuvant-induced arthritis (AIA) rats .Physical And Chemical Properties Analysis
Novokinin has a molecular formula of C39H61N11O7 and a molecular weight of 795.97 . It is soluble in water .科学研究应用
类风湿性关节炎治疗
诺沃激酶已被研究作为类风湿性关节炎 (RA) 的替代治疗选择,类风湿性关节炎是一种自身免疫性炎症性骨破坏性疾病 . 该研究通过血管紧张素 II 型受体 (AT2R) 研究了诺沃激酶的抗炎作用 .
骨靶向药物递送
诺沃激酶已用于开发一种新型骨靶向缀合物 (Novo Conj) . 该缀合物使用骨骼作为持续释放和防止全身降解的储库,从而提高稳定性并增强药理学功效 .
抗炎作用
诺沃激酶及其骨靶向缀合物已被证明可以恢复肾素-血管紧张素系统 (RAS) 的平衡,并有利于不同环氧二十碳三烯酸 (EET) 的产生,这些 EET 是抗炎介质 .
心血管并发症的治疗
目前 RA 的治疗选择疗效不高,并且与严重的副作用有关,包括心血管并发症 . 诺沃激酶提供了一种更安全、更有效的疾病调节剂 .
肽类药物稳定性的改善
像诺沃激酶这样的肽类药物会受到血浆不稳定性和半衰期短的影响 . 骨靶向诺沃激酶缀合物 (Novo Conj) 的开发提高了这些药物的稳定性 .
AT1R 的激活
作用机制
Target of Action
Novokinin is a synthetic peptide that primarily targets the Angiotensin Type II receptor (AT2R) . The AT2R plays a crucial role in counteracting the vasoconstrictor effects of AT1R stimulation, contributing to blood pressure control .
Mode of Action
Novokinin interacts with its primary target, the AT2R, resulting in vasodilation and a reduction in blood pressure . This interaction is believed to be mediated by the prostaglandin I2-IP receptor pathway . The AT2R activation by Novokinin can also lead to anorexigenic effects, which are mediated by the PGE2-EP4 receptor pathway downstream of the AT2R .
Biochemical Pathways
Novokinin affects the Renin-Angiotensin System (RAS) and the arachidonic acid (ArA) pathway . Inflammation can cause a significant imbalance in cardioprotective RAS components like ACE2, AT2R, and Ang 1-7 and increases the ArA inflammatory metabolites like hydroxyeicosatetraenoic acids (HETEs) . Novokinin helps restore balance in the RAS and favors the production of different epoxyeicosatrienoic acids (EETs), which are anti-inflammatory mediators .
Pharmacokinetics
Peptide drugs like Novokinin often suffer from plasma instability and short half-life . To overcome these challenges, a novel bone-targeting Novokinin conjugate (Novo Conj) was developed . This conjugate uses the bone as a reservoir for sustained release and protection from systemic degradation, thereby improving stability and enhancing pharmacological efficacy .
Result of Action
The primary result of Novokinin’s action is a reduction in blood pressure . It achieves this by relaxing the mesenteric artery isolated from spontaneously hypertensive rats (SHRs) . Additionally, Novokinin has been found to have anti-inflammatory effects . It can restore balance in the RAS and favor the production of different EETs, which are anti-inflammatory mediators .
Action Environment
The action, efficacy, and stability of Novokinin can be influenced by environmental factors. For instance, the bone-targeting Novokinin conjugate (Novo Conj) uses the bone as a reservoir for sustained release and protection from systemic degradation . This strategy enhances the stability and pharmacological efficacy of Novokinin, making it a promising candidate for managing conditions like hypertension and inflammation .
未来方向
Novokinin has shown potential as a treatment for rheumatoid arthritis (RA), an autoimmune inflammatory bone destructive disorder . The bone-targeted delivery of Novokinin improved the stability and enhanced the anti-inflammatory effects of the parent peptide novokinin in AIA . These observations offer an efficacious alternative therapy for managing RA .
生化分析
Biochemical Properties
Novokinin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of Novokinin is with the angiotensin type II receptor (AT2R). This interaction is crucial for its vasorelaxing and anti-inflammatory effects. Novokinin also interacts with components of the renin-angiotensin system, such as angiotensin-converting enzyme 2 (ACE2) and angiotensin 1-7 (Ang 1-7), which are involved in regulating blood pressure and inflammation .
Cellular Effects
Novokinin influences various cellular processes and functions. It has been shown to reduce anxiety and hyperactivity in spontaneously hypertensive rats, indicating its potential effects on the central nervous system. Novokinin also affects cell signaling pathways, particularly those involving the renin-angiotensin system. It modulates gene expression related to inflammation and cardiovascular function, thereby influencing cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of Novokinin involves its binding to the angiotensin type II receptor (AT2R). This binding leads to the activation of signaling pathways that result in vasorelaxation and anti-inflammatory effects. Novokinin also inhibits the activity of angiotensin-converting enzyme 1 (ACE1), reducing the production of angiotensin II (Ang II) and promoting the formation of angiotensin 1-7 (Ang 1-7), which has protective cardiovascular effects. Additionally, Novokinin influences gene expression by modulating transcription factors involved in inflammation and oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Novokinin have been observed to change over time. Novokinin is known to have a short half-life and is prone to degradation in plasma. Modifications such as bone-targeted delivery have been shown to improve its stability and prolong its effects. Long-term studies have demonstrated that Novokinin can maintain its anti-inflammatory and vasorelaxing effects over extended periods, particularly when delivered in a sustained-release form .
Dosage Effects in Animal Models
The effects of Novokinin vary with different dosages in animal models. At lower doses, Novokinin has been shown to reduce blood pressure and inflammation without significant adverse effects. At higher doses, there may be potential toxic effects, including hypotension and altered cardiovascular function. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
Novokinin is involved in several metabolic pathways, particularly those related to the renin-angiotensin system. It interacts with enzymes such as angiotensin-converting enzyme 2 (ACE2) and promotes the formation of angiotensin 1-7 (Ang 1-7), which has anti-inflammatory and vasorelaxing effects. Novokinin also affects the metabolism of arachidonic acid, leading to the production of anti-inflammatory mediators such as epoxyeicosatrienoic acids (EETs) .
Transport and Distribution
Within cells and tissues, Novokinin is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the cardiovascular system and inflammatory tissues. Novokinin’s distribution is also influenced by its stability and degradation, with modifications such as bone-targeted delivery enhancing its accumulation in specific tissues .
Subcellular Localization
Novokinin’s subcellular localization is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, Novokinin’s interaction with the angiotensin type II receptor (AT2R) occurs at the cell membrane, where it exerts its vasorelaxing and anti-inflammatory effects. Additionally, Novokinin may localize to intracellular compartments involved in gene expression and signaling pathways .
属性
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H61N11O7/c1-23(2)20-29(47-34(52)31-14-8-18-49(31)36(54)26(41)11-7-17-44-39(42)43)33(51)46-28(13-5-6-16-40)37(55)50-19-9-15-32(50)35(53)48-30(38(56)57)21-24-22-45-27-12-4-3-10-25(24)27/h3-4,10,12,22-23,26,28-32,45H,5-9,11,13-21,40-41H2,1-2H3,(H,46,51)(H,47,52)(H,48,53)(H,56,57)(H4,42,43,44)/t26-,28-,29-,30-,31-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJSVACAALWGRF-LQPYQXOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H61N11O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433653 | |
| Record name | L-Tryptophan, L-arginyl-L-prolyl-L-leucyl-L-lysyl-L-prolyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
796.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
358738-77-9 | |
| Record name | L-Tryptophan, L-arginyl-L-prolyl-L-leucyl-L-lysyl-L-prolyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















